molecular formula C18H15FN4O B2538619 2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097859-84-0

2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide

Cat. No. B2538619
CAS RN: 2097859-84-0
M. Wt: 322.343
InChI Key: LGFKOUACOLTXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, including indolization, amidification, and condensation reactions . For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves the Japp-Klingemann method followed by decarboxylation and amidification with 4-aminopyridine . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions to incorporate the appropriate fluorophenyl and pyrazinyl groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These studies reveal the presence of intramolecular and intermolecular hydrogen bonding, which can influence the stability and reactivity of the compounds. For example, the crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide shows intramolecular C-H···O hydrogen bonds and a two-dimensional network formed by N-H···O and C-H···O hydrogen bonds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including electrophilic fluorination . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, which can affect the electron density and thus the site-selectivity of reactions. The fluorination of acetamide derivatives can lead to the introduction of fluorine atoms at specific positions on the aromatic rings, potentially modifying the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, permeability, and crystal form, can significantly affect their biological activity and pharmacokinetics . For example, the solubility and absorption characteristics of a thrombin inhibitor were found to be dependent on the surface area of the particles and independent of the crystal form . Similarly, the anticancer activity of certain acetamide derivatives was influenced by the substitution pattern on the aromatic rings . These properties are crucial for the development of acetamide-based drugs, as they determine the compound's bioavailability and efficacy.

Scientific Research Applications

Anticancer Activity

Compounds with fluorophenyl and pyrazinyl moieties have been synthesized and tested for their anticancer properties. For instance, fluorobenzo[b]pyran derivatives showed significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, suggesting that similar structural compounds could possess potential anticancer activities (Hammam et al., 2005).

Thrombin Inhibition

A scaleable synthesis approach has been developed for a thrombin inhibitor featuring a fluoroacetamide group, indicating the therapeutic potential of such structures in anticoagulant drug development (Ashwood et al., 2004).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and their coordination complexes with Co(II) and Cu(II) were studied for their antioxidant activity. These findings suggest that similar compounds could be valuable in designing coordination complexes with potential antioxidant properties (Chkirate et al., 2019).

Imaging Agent Development

Fluorinated phenylpyrazoloacetamides have been synthesized for use as selective radioligands in positron emission tomography (PET) imaging of the translocator protein (18 kDa), indicating the relevance of such structures in developing diagnostic tools for neurodegeneration (Dollé et al., 2008).

Anti-inflammatory Activity

N-(3-chloro-4-fluorophenyl) acetamide derivatives have demonstrated significant anti-inflammatory activity, suggesting that compounds with related structures could also possess similar therapeutic effects (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-3-1-13(2-4-15)11-17(24)23-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFKOUACOLTXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.